molecular formula C21H20N6O5 B2918306 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide CAS No. 1226427-40-2

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

Cat. No.: B2918306
CAS No.: 1226427-40-2
M. Wt: 436.428
InChI Key: PJHQVOVFSZILHT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic propanamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group and a benzo[d][1,2,3]triazin-4(3H)-one moiety. Its molecular formula is C₂₂H₂₀N₆O₅, with a molecular weight of 460.44 g/mol (estimated). The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the benzo-triazinone unit may confer kinase inhibition or DNA-binding properties, common in anticancer agents .

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O5/c1-13(27-21(29)16-5-3-4-6-17(16)24-26-27)20(28)22-11-19-23-18(25-32-19)12-31-15-9-7-14(30-2)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHQVOVFSZILHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Formula

The compound can be represented by the following structural formula:

C21H22N4O5\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{5}

Key Properties

  • Molecular Weight: 394.43 g/mol
  • Solubility: Limited data available; crucial for bioavailability studies.
  • Melting Point: Not specified in the literature.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the oxadiazole ring is noteworthy as it is often associated with various pharmacological properties, including:

  • Antimicrobial Activity: The oxadiazole moiety has been linked to antibacterial and antifungal properties. Compounds containing similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects: Some studies suggest that derivatives of oxadiazole exhibit anti-inflammatory activities, potentially making them useful in treating inflammatory diseases .

Pharmacological Studies

Recent studies have evaluated various derivatives of oxadiazole compounds for their biological activities. For instance, a study on substituted oxadiazoles demonstrated significant antibacterial effects against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity

A series of synthesized compounds based on oxadiazole were tested for antimicrobial activity using the serial dilution method. The results indicated that certain derivatives exhibited potent activity against a range of pathogens:

Compound IDBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
QNM-1S. aureus, E. coli0.20 μg/mL
QNM-5Bacillus subtilis, P. aeruginosa0.30 μg/mL
QNM-14Candida albicans0.25 μg/mL

These findings emphasize the potential of the oxadiazole derivatives as effective antimicrobial agents .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications on the oxadiazole ring and substituents significantly influence biological activity. For example, introducing specific alkyl groups or halogens can enhance or diminish antimicrobial efficacy .

Comparison with Similar Compounds

Key Observations:

Heterocycle Impact: The 1,2,4-oxadiazole in the target compound and its quinazolinone analog (Table 1, Row 2) provides rigidity and metabolic resistance compared to tetrazoles or pyrazoles, which are more prone to ring-opening reactions . Benzo-triazinone vs. Quinazolinone: The triazinone’s additional nitrogen atom may enhance π-π stacking with aromatic residues in enzyme active sites, whereas quinazolinone is a well-established kinase hinge-binding motif .

Substituent Effects: The 4-methoxyphenoxy group in the target compound increases lipophilicity (clogP ~3.2, estimated) compared to the 4-ethoxyphenyl group in the tetrazole analog (clogP ~2.8) . This could enhance blood-brain barrier penetration. Hydroxamic acid in the pyrazole derivative (Table 1, Row 4) enables zinc chelation, critical for histone deacetylase (HDAC) inhibition, a mechanism absent in the target compound .

Critical Analysis:

  • The target compound’s synthesis is inferred from and , likely involving oxadiazole ring formation via cyclization of a thioamide or nitrile precursor, followed by propanamide coupling. Yields for analogous oxadiazole syntheses range from 60–75% .
  • Tetrazole derivatives (e.g., Table 2, Row 3) require harsh conditions (CS₂/KOH reflux), reducing scalability compared to milder oxadiazole routes .

Pharmacological Potential and Limitations

  • Anticancer Activity: The benzo-triazinone moiety is structurally similar to 5-fluorouracil analogs, which inhibit thymidylate synthase .
  • Kinase Inhibition: Quinazolinone derivatives (Table 1, Row 2) exhibit EGFR inhibition (IC₅₀ ~10–50 nM), suggesting the target compound may share this activity .
  • Limitations : Lack of in vitro or in vivo data for the target compound limits mechanistic insights. Additionally, the absence of solubility and stability data complicates formulation prospects.

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